molecular formula C9H6F3NO3 B12622192 4-Hydroxy-6-(trifluoromethyl)-2H-1,4-benzoxazin-3(4H)-one CAS No. 921611-67-8

4-Hydroxy-6-(trifluoromethyl)-2H-1,4-benzoxazin-3(4H)-one

Cat. No.: B12622192
CAS No.: 921611-67-8
M. Wt: 233.14 g/mol
InChI Key: LSDGCUUISKDZKC-UHFFFAOYSA-N
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Description

4-Hydroxy-6-(trifluoromethyl)-2H-1,4-benzoxazin-3(4H)-one is a heterocyclic compound that features a benzoxazine ring substituted with a hydroxy group and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-6-(trifluoromethyl)-2H-1,4-benzoxazin-3(4H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminophenol with trifluoroacetic anhydride to form an intermediate, which then undergoes cyclization to yield the desired benzoxazine derivative. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and catalysts like triethylamine to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-6-(trifluoromethyl)-2H-1,4-benzoxazin-3(4H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone derivative.

    Reduction: The benzoxazine ring can be reduced under specific conditions to yield a dihydro derivative.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydride (NaH).

Major Products

The major products formed from these reactions include ketone derivatives, dihydrobenzoxazine derivatives, and various substituted benzoxazine compounds.

Scientific Research Applications

4-Hydroxy-6-(trifluoromethyl)-2H-1,4-benzoxazin-3(4H)-one has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It is used in the study of enzyme inhibitors and receptor modulators.

    Industry: It is used in the synthesis of agrochemicals, such as herbicides and pesticides, and in materials science for the development of novel polymers and coatings.

Mechanism of Action

The mechanism of action of 4-Hydroxy-6-(trifluoromethyl)-2H-1,4-benzoxazin-3(4H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group can form hydrogen bonds with active site residues, while the trifluoromethyl group can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-6-(trifluoromethyl)pyrimidine: A pyrimidine derivative with similar functional groups but a different ring structure.

    4-Hydroxy-6-methyl-3-nitro-2-pyridone: Another heterocyclic compound with a hydroxy group and a nitro group instead of a trifluoromethyl group.

Uniqueness

4-Hydroxy-6-(trifluoromethyl)-2H-1,4-benzoxazin-3(4H)-one is unique due to its benzoxazine ring structure, which imparts distinct chemical properties and reactivity compared to other similar compounds. The presence of the trifluoromethyl group also enhances its stability and lipophilicity, making it a valuable compound for various applications.

Properties

CAS No.

921611-67-8

Molecular Formula

C9H6F3NO3

Molecular Weight

233.14 g/mol

IUPAC Name

4-hydroxy-6-(trifluoromethyl)-1,4-benzoxazin-3-one

InChI

InChI=1S/C9H6F3NO3/c10-9(11,12)5-1-2-7-6(3-5)13(15)8(14)4-16-7/h1-3,15H,4H2

InChI Key

LSDGCUUISKDZKC-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)N(C2=C(O1)C=CC(=C2)C(F)(F)F)O

Origin of Product

United States

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